1-Methylpyrene-2,7-diol
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Overview
Description
1-Methylpyrene-2,7-diol is an organic compound belonging to the class of polycyclic aromatic hydrocarbons (PAHs) It is characterized by a pyrene core with a methyl group at the 1-position and hydroxyl groups at the 2 and 7 positions
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Methylpyrene-2,7-diol can be synthesized through several methods. One common approach involves the functionalization of pyrene derivatives. For instance, the methylation of pyrene followed by hydroxylation at specific positions can yield this compound. The reaction conditions typically involve the use of strong bases and oxidizing agents to achieve the desired substitution and hydroxylation .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and efficiency. This could include the use of continuous flow reactors and advanced purification techniques to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1-Methylpyrene-2,7-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced to form dihydroxy derivatives.
Substitution: Electrophilic aromatic substitution can occur at the pyrene core, leading to further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophiles like tert-butyl chloride can be used for selective substitution reactions.
Major Products Formed
The major products formed from these reactions include various oxidized and reduced derivatives of this compound, as well as substituted pyrene compounds with different functional groups.
Scientific Research Applications
1-Methylpyrene-2,7-diol has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex polycyclic aromatic compounds.
Mechanism of Action
The mechanism of action of 1-Methylpyrene-2,7-diol involves its interaction with cellular components, particularly DNA. The compound can form adducts with DNA, leading to mutations and potentially carcinogenic effects. The molecular targets include guanine and adenine bases in the DNA, and the pathways involved include metabolic activation to reactive intermediates that can bind to DNA .
Comparison with Similar Compounds
Similar Compounds
1-Methylpyrene: Lacks the hydroxyl groups present in 1-Methylpyrene-2,7-diol.
2,7-Dihydroxypyrene: Similar structure but without the methyl group.
5-(1-Methoxyethyl)-1-methyl-phenanthren-2,7-diol: Another phenanthrene derivative with similar functional groups.
Uniqueness
This compound is unique due to the presence of both a methyl group and hydroxyl groups on the pyrene core, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C17H12O2 |
---|---|
Molecular Weight |
248.27 g/mol |
IUPAC Name |
1-methylpyrene-2,7-diol |
InChI |
InChI=1S/C17H12O2/c1-9-14-5-4-11-7-13(18)6-10-2-3-12(8-15(9)19)17(14)16(10)11/h2-8,18-19H,1H3 |
InChI Key |
SYBXWXNHMWJNDV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C2C=CC3=CC(=CC4=C3C2=C1C=C4)O)O |
Origin of Product |
United States |
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